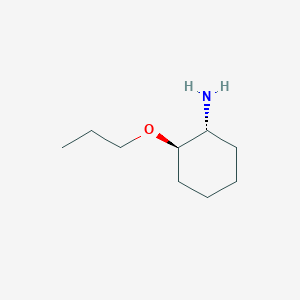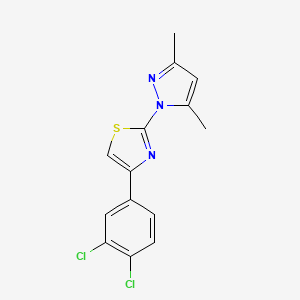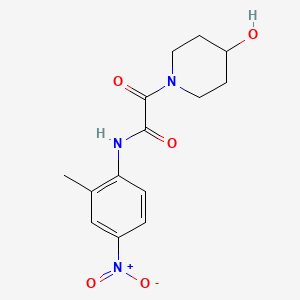
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Corrosion Inhibition
One of the primary applications of thiadiazole derivatives, including compounds structurally similar to 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, is in the inhibition of corrosion of metals. Quantum chemical and molecular dynamics simulation studies have been performed on several thiadiazole derivatives to predict their performance as corrosion inhibitors for iron. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to investigate the binding energies on metal surfaces, suggesting that such compounds are effective in protecting metals against corrosion (Kaya et al., 2016).
Structural and Electronic Analysis
Research into the structure and electronic properties of thiadiazole derivatives has also been a focus. For example, the molecular structure, electronic properties, and potential applications of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been characterized through DFT calculations and various spectroscopic techniques. Such studies provide valuable insights into the design of new chemical entities for specific applications, highlighting the compound's potential in materials science and electronic device fabrication (Kerru et al., 2019).
Antimicrobial and Antiviral Applications
Thiadiazole derivatives have shown promising results in the field of medicine, particularly in antimicrobial and antiviral therapies. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their evaluation as antimicrobial agents indicate the potential use of these compounds in combating various bacterial and fungal infections (Sah et al., 2014). Additionally, certain thiadiazole sulfonamides have demonstrated anti-tobacco mosaic virus activity, suggesting their use in protecting crops from viral diseases (Chen et al., 2010).
Material Science and Photoluminescence
In material science, thiadiazole derivatives have been explored for their potential in creating advanced materials with specific photoluminescent properties. Studies on star-shaped single-polymer systems with simultaneous RGB emission indicate that thiadiazole cores can be used to achieve saturated white electroluminescence and amplified spontaneous emission, paving the way for their use in optoelectronic devices (Liu et al., 2016).
Synthetic Methodologies and Chemical Reactions
Moreover, research into the synthesis of thiadiazole derivatives under various conditions, such as ultrasound-assisted synthesis, highlights the ongoing development of more efficient and environmentally friendly synthetic methods. These advancements not only improve the accessibility of thiadiazole compounds for research but also expand their potential applications across different scientific disciplines (Erdogan, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXTUPRTHLDAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)


![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2717829.png)
![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2717839.png)


